N,N'-bis(2-aminophenyl)oxamide
Description
Structure
3D Structure
Properties
CAS No. |
88116-37-4 |
|---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N'-bis(2-aminophenyl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c15-9-5-1-3-7-11(9)17-13(19)14(20)18-12-8-4-2-6-10(12)16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
InChI Key |
QEGHMIZVTMBPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 2 Aminophenyl Oxamide and Its Derivatives
Direct Synthesis Routes to N,N'-bis(2-aminophenyl)oxamide
The formation of this compound can be achieved through several direct synthetic approaches. These methods primarily involve the construction of the central oxamide (B166460) linkage between two 2-aminophenyl moieties.
Reductive Pathways from Nitro-Substituted Precursors
A common and effective method for synthesizing this compound involves the reduction of a nitro-substituted precursor, N,N'-bis(2-nitrophenyl)oxalamide. researchgate.net This two-step approach begins with the synthesis of the dinitro compound, typically by reacting 2-nitroaniline (B44862) with oxalyl chloride. researchgate.net The subsequent reduction of the nitro groups to primary amines yields the desired product.
A frequently employed reducing system is palladium on carbon (Pd/C) in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265) ([NH4][CO2H]). researchgate.net This catalytic transfer hydrogenation method is favored for its efficiency and relatively mild reaction conditions.
Table 1: Key Reagents in the Reductive Pathway
| Precursor | Reducing Agent System | Product |
|---|
Amine-Oxalyl Chloride Condensation Techniques
The direct condensation of o-phenylenediamine (B120857) with oxalyl chloride or its esters, such as diethyl oxalate (B1200264), represents another key synthetic route. wikipedia.orgatamankimya.comfishersci.sewikipedia.org This reaction forms the central oxamide bond by acylating the amino groups of two o-phenylenediamine molecules. The reaction of o-phenylenediamine with dimethyl oxalate, for instance, yields quinoxalinedione. wikipedia.orgwikipedia.org Similarly, condensation with diethyl oxalate can produce cyclic diamides. atamankimya.com The use of gaseous oxalyl chloride bubbled through an aqueous solution of a diamine has also been described for the synthesis of polyoxamides. cia.gov
Functionalization and Derivatization Strategies
The presence of reactive primary amine groups on the this compound scaffold allows for a variety of functionalization and derivatization reactions, leading to more complex molecular architectures.
Reactions with Activated Carboxylic Acid Derivatives (e.g., Ethyl Oxalyl Chloride)
The peripheral amino groups of this compound can be readily acylated with activated carboxylic acid derivatives. For example, treatment with ethyl oxalyl chloride in a solvent like tetrahydrofuran (B95107) (THF) results in the formation of oxamide-N,N´-bis(o-phenylene oxamic acid ethyl ester). researchgate.net This reaction extends the oxamide framework and introduces ester functionalities that can be further modified.
Table 2: Functionalization with Ethyl Oxalyl Chloride
| Starting Material | Reagent | Solvent | Product |
|---|
Macrocyclization via Controlled Condensation
This compound is a key precursor for the synthesis of macrocyclic compounds. researchgate.net By carefully controlling the reaction conditions, such as using high dilution, intramolecular condensation reactions can be favored over intermolecular polymerization. For instance, the reaction of this compound with an equimolar amount of oxalyl chloride can lead to the formation of a 24-membered macrocycle. researchgate.net The use of different linking agents allows for the synthesis of various sized macrocycles, such as a 36-membered macrocycle formed with ethoxalyl and oxalyl chloride. researchgate.net These macrocyclic ligands are of significant interest in coordination chemistry for their ability to form stable complexes with metal ions. acs.orgtandfonline.comnih.govmdpi.com
Synthesis of Polyfunctional Hybrid Oxamide Structures
The principles of oxamide bond formation can be extended to create complex, polyfunctional hybrid structures. Polyoxamides, for example, are a class of high-performance polymers with desirable properties such as high melting points and chemical resistance. tandfonline.comresearchgate.net These are often synthesized from diamines and diesters of oxalic acid. tandfonline.com Furthermore, this compound can be incorporated into larger systems, such as inorganic-organic hybrid materials. tandfonline.comjku.at For instance, it can be used to create bridged silsesquioxane nanomaterials by reacting with organoalkoxysilanes. mdpi.com The versatility of the oxamide linkage also allows for the synthesis of polyoxamide-ureas through non-isocyanate routes, offering a greener approach to these polymers. researchgate.netfigshare.com
Coordination Chemistry of N,n Bis 2 Aminophenyl Oxamide As a Ligand
Ligand Architecture and Potential Coordination Modes
The structure of N,N'-bis(2-aminophenyl)oxamide is characterized by a central oxamide (B166460) bridge connecting two aminophenyl groups. This arrangement provides multiple coordination sites, including the nitrogen atoms of the amide groups and the amino groups, as well as the oxygen atoms of the carbonyl groups. This inherent flexibility allows the ligand to adopt various conformations and engage in different coordination modes.
This compound can act as a bidentate ligand, coordinating to a metal center through two donor atoms. This chelation can occur in several ways. For instance, coordination can involve the two nitrogen atoms of the amino groups or the two oxygen atoms of the carbonyl groups. The NH protons of the oxamide are known to form intramolecular hydrogen bonds with the adjacent carbonyl oxygen atoms, creating a planar structure through the formation of two five-membered chelate rings in its monomeric state researchgate.net. The specific mode of bidentate chelation is influenced by factors such as the nature of the metal ion and the reaction conditions.
Beyond bidentate chelation, this compound and its analogues are well-suited for creating multidentate coordination environments. The presence of multiple donor sites allows these ligands to bind to one or more metal centers simultaneously, acting as bridging ligands to form polynuclear complexes. For example, derivatives of this ligand have been shown to act as tetradentate ligands, coordinating through both the amide and amino nitrogen atoms. This multidentate character is crucial in the design of complex molecular architectures with specific magnetic or catalytic properties. Research has explored various derivatives, such as those with aromatic 4-aminophenyl groups, which are investigated for their role in high-performance polymers and coordination chemistry .
Complexation with Transition Metal Ions
The versatile coordination behavior of this compound makes it an excellent candidate for complexation with a wide range of transition metal ions. The resulting complexes exhibit diverse stoichiometries, geometries, and nuclearities.
Copper(II) complexes of this compound have been extensively studied. The ligand, often abbreviated as H2L, has been shown to coordinate with copper(II) in 1:1 or 1:2 metal-to-ligand ratios researchgate.netresearchgate.net. The electronic spectra of mono- and binuclear Cu(II) complexes typically show a d-d transition in the range of 520-560 nm, which is characteristic of a square planar geometry around the Cu(II) ion nih.gov. In some instances, the coordination geometry around the copper atom is close to square planar, with the copper atom coordinated to the four nitrogen atoms of the oxamidate ligand in a cis conformation rsc.org. In other cases, a distorted square pyramidal geometry is observed rsc.org.
| Complex Type | Stoichiometry (Cu:Ligand) | Coordination Geometry | Reference |
| Mononuclear | 1:1 | Square Planar | nih.gov |
| Mononuclear | 1:1 | cis-conformation, near Square Planar | rsc.org |
| Binuclear | 2:1 | Distorted Square Pyramidal | rsc.org |
| General | 1:1 or 1:2 | - | researchgate.netresearchgate.net |
The bridging capability of the oxamide group facilitates the synthesis of multinuclear copper(II) complexes. Binuclear copper(II) complexes are readily formed, where the oxamide group acts as a bridge between two copper centers. nih.govnih.gov The magnetic properties of these complexes are of particular interest, with studies showing strong antiferromagnetic coupling between the copper(II) ions mediated by the oxamide bridge. rsc.orgnih.gov By employing modified versions of the this compound ligand, researchers have successfully synthesized not only binuclear but also trinuclear and tetranuclear copper(II) complexes. nih.gov For instance, the addition of one or two equivalents of [Cu(pmdta)(NO3)2] to binuclear complexes has led to the formation of trinuclear and tetranuclear species, respectively nih.gov.
| Nuclearity | Bridging Ligand | Magnetic Property | Reference |
| Binuclear | Oxamide | Antiferromagnetic Coupling | nih.govrsc.orgnih.gov |
| Trinuclear | Oxamide and pmdta | - | nih.gov |
| Tetranuclear | Oxamide and pmdta | Antiferromagnetic Coupling | nih.gov |
The coordination chemistry of this compound and its analogues extends beyond copper. Complexes with other transition metals such as nickel(II), cobalt(II), zinc(II), palladium(II), and platinum(II) have been synthesized and characterized. researchgate.netnih.gov In many of these complexes, the ligand coordinates in a tetradentate fashion. For example, with Ni(II) and Pd(II), complexes with the general formula ML (where L is the deprotonated ligand) are formed, featuring coordination through the two deprotonated amide nitrogen atoms and the two terminal amino groups. researchgate.net Palladium(II) complexes of N,N'-bis(2-aminoethyl)oxamide have been isolated in both monomeric and dimeric forms, displaying a cis-(2Namide + 2Namine) coordination environment. nih.gov Studies on cobalt(II) and nickel(II) complexes with related carboxamide ligands have revealed a variety of stereochemistries. capes.gov.br
| Metal Ion | Complex Formula/Type | Coordination Environment | Reference |
| Ni(II) | NiL | 2N(amide) + 2N(amine) | researchgate.net |
| Pd(II) | PdL | 2N(amide) + 2N(amine) | researchgate.net |
| Pd(II) | PdL·2H₂O (monomer), Pd₂L₂·7H₂O (dimer) | cis-(2N(amide) + 2N(amine)) | nih.gov |
| Co(II) | Co(o-LH)₂X₂ | Various stereochemistries | capes.gov.br |
| Zn(II) | Zn(o-LH)X₂ | - | capes.gov.br |
| Pt(II) | Pt(o-LH)₂Cl₂·H₂O | - | capes.gov.br |
Physicochemical Aspects of Complex Formation
The coordination of this compound to metal ions is a nuanced process governed by specific physicochemical principles. The inherent structural features of the ligand, particularly the presence of both amine and amide functionalities, allow for complex interactions that are highly sensitive to the reaction environment. This section delves into the critical aspects of amide deprotonation and the profound influence of reaction conditions on the coordination behavior of this ligand.
Amide Deprotonation in Metal-Ligand Coordination
A pivotal event in the coordination chemistry of this compound and related oxamide ligands is the deprotonation of the amide (–NH–C=O) protons. In its neutral state, the ligand typically coordinates to metal ions through the amine nitrogens and the carbonyl oxygens. However, the presence of certain metal ions can significantly lower the pKa of the amide protons, facilitating their removal and leading to the coordination of the deprotonated amide nitrogen atoms. This process is highly dependent on the nature of the metal ion.
Metal ions with a strong affinity for nitrogen donors and a high charge density, such as copper(II), nickel(II), and palladium(II), are particularly effective at promoting amide deprotonation. For these metals, the coordination of the deprotonated amide nitrogen leads to the formation of highly stable chelate rings. Conversely, metal ions like zinc(II) and iron(II) are generally less effective at inducing amide deprotonation under similar conditions. nih.gov
The deprotonation process can be represented by a stepwise equilibrium in solution, which is significantly influenced by the pH of the medium. Initially, the neutral ligand (H₂L) can coordinate to a metal ion (M²⁺). As the pH increases, one or both amide protons can be displaced. This can be generalized by the following equilibria:
Initial Coordination (Low pH): M²⁺ + H₂L ⇌ [M(H₂L)]²⁺
First Deprotonation (Increasing pH): [M(H₂L)]²⁺ ⇌ [M(HL)]⁺ + H⁺
Second Deprotonation (Higher pH): [M(HL)]⁺ ⇌ [M(L)] + H⁺
Studies on analogous copper(II) complexes with peptide-like ligands show that the initial coordination often occurs at the amine and carbonyl groups. As the pH rises, deprotonation of the amide nitrogen occurs, leading to a stronger metal-ligand bond and a shift in the coordination sphere from O-donors to N-donors. nih.govnih.gov This change is often accompanied by a distinct change in the spectroscopic properties of the complex, such as a shift in the λₘₐₓ in UV-Vis spectra. nih.gov For instance, the transition from a 1N to a 2N binding mode for a Cu(II) complex is marked by a shift to shorter wavelengths, indicating a stronger ligand field environment around the metal ion. nih.gov
Table 1: Metal Ion Influence on Amide Deprotonation of Oxamide-type Ligands This table is a generalized representation based on findings for oxamide and related amide-containing ligands.
| Metal Ion | Propensity for Amide Deprotonation | Typical Resulting Complex | Evidence |
|---|---|---|---|
| Copper(II) | High | Deprotonated [Cu(L)] species formed at moderately acidic to neutral pH. nih.gov | Potentiometric titrations, Spectroscopic shifts (UV-Vis, EPR). nih.gov |
| Nickel(II) | High | Deprotonated [Ni(L)] species readily formed. | Isolation of solid deprotonated complexes. |
| Palladium(II) | Very High | Promotes deprotonation even at relatively low pH values (e.g., pH 4). | Potentiometric and spectroscopic data. |
| Zinc(II) | Low | Typically coordinates to the neutral ligand via carbonyl oxygen. nih.gov | Lack of evidence for significant amide deprotonation under typical conditions. nih.gov |
| Iron(II) | Low | Coordination with the neutral ligand is favored. nih.gov | Spectroscopic and electrochemical studies. nih.gov |
Influence of Reaction Conditions on Coordination Behavior (e.g., pH, Solvent)
The coordination behavior of this compound is not static but is dynamically influenced by the conditions of the reaction medium, most notably the pH and the choice of solvent. These factors can dictate the protonation state of the ligand, the ultimate geometry of the metal complex, and the nature of the donor atoms involved in coordination.
Influence of pH:
As discussed in the preceding section, pH is a master variable controlling the deprotonation of the amide groups. Potentiometric titrations are a key technique used to quantify this effect, allowing for the determination of the pKa values of the ligand and the stability constants of the various protonated and deprotonated metal complexes formed in solution. researchcommons.orgresearchgate.net For copper(II) complexes of similar amide-containing ligands, a sequence of species can be observed as the pH is increased from acidic to basic. For example, a [Cu(H₂L)]²⁺ species might dominate at a pH around 4-5, transitioning to deprotonated species like [Cu(HL)]⁺ and [Cu(L)] at pH values from 6 to 8. nih.gov The precise pH ranges for the existence of each species are specific to the ligand and metal ion .
Table 2: pH-Dependent Speciation of a Generic M(II)-Oxamide System This table illustrates a hypothetical pH-dependent distribution of complex species in solution based on potentiometric studies of related systems.
| pH Range | Dominant Species | Ligand Form | Coordination Mode (Hypothetical) |
|---|---|---|---|
| < 4 | [M(H₂L)]²⁺ | Neutral (H₂L) | Amine Nitrogens, Carbonyl Oxygens |
| 5 - 7 | [M(HL)]⁺ | Singly Deprotonated (HL⁻) | Amine Nitrogens, One Deprotonated Amide Nitrogen, One Carbonyl Oxygen |
| > 8 | [M(L)] | Doubly Deprotonated (L²⁻) | Amine Nitrogens, Two Deprotonated Amide Nitrogens |
Influence of Solvent:
The solvent plays a crucial role by influencing the solubility of the reactants and products, the stability of different ligand conformations, and the nature of intermolecular interactions. In the context of this compound, the solvent can affect the intramolecular and intermolecular hydrogen bonds that are critical to its structure.
For instance, in non-polar solvents like dichloromethane (B109758) (CH₂Cl₂), oxalamide structures are often stabilized by intramolecular hydrogen bonds. acs.org In contrast, solvents with higher proton-accepting ability, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), can compete for hydrogen bond formation. researchcommons.orgacs.org This can lead to a disruption of intramolecular hydrogen bonds and favor conformations where the amide groups are solvated by the solvent molecules. This effect can be observed spectroscopically, for example, as a red shift in the N-H stretching frequency in the infrared (IR) spectrum when moving to a more polar, proton-accepting solvent. acs.org The choice of solvent is also critical for the synthesis and crystallization of metal complexes. A solvent mixture, such as DMSO-water, may be required to ensure the solubility of both the ligand and its metal complexes for solution-state studies like potentiometric titrations. researchcommons.org
Table 3: Effect of Solvent on Spectroscopic and Structural Properties of Oxamides This table summarizes general solvent effects on oxamide-type ligands based on physicochemical studies.
| Solvent Type | Polarity | Hydrogen Bonding Capability | Expected Effect on Oxamide Ligand |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Low | Poor H-bond acceptor | Favors intramolecular hydrogen bonding; minimal solvent interaction. acs.org |
| Tetrahydrofuran (THF) | Medium | Moderate H-bond acceptor | Can disrupt intramolecular H-bonds, leading to solvation of NH groups. acs.org |
| Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor | Strong solvation effects; often used to ensure solubility for solution studies. researchcommons.org |
| Water | High | Strong H-bond donor & acceptor | Can participate in extensive hydrogen bonding networks; may cause hydrolysis in some cases. researchcommons.org |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for identifying the characteristic functional groups within the N,N'-bis(2-aminophenyl)oxamide molecule. The FT-IR spectrum of this compound displays distinct absorption bands that correspond to the vibrations of its specific bonds.
Key vibrational frequencies observed in the FT-IR spectrum of this compound and related structures include:
N-H Stretching: The presence of both primary amine (-NH2) and secondary amide (-NH) groups results in characteristic N-H stretching vibrations. These typically appear as strong to medium bands in the region of 3100-3500 cm⁻¹. For instance, in related bis(carboxamide) pincer ligands, N-H stretching bands are observed around 3283-3373 cm⁻¹. whiterose.ac.uk
C=O Stretching (Amide I): The amide carbonyl (C=O) group gives rise to a strong absorption band, known as the Amide I band. This is one of the most intense and recognizable peaks in the spectrum, typically found in the range of 1630-1680 cm⁻¹. In similar structures, this band has been identified at approximately 1677-1690 cm⁻¹. whiterose.ac.uk
N-H Bending and C-N Stretching (Amide II): The Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, is another characteristic feature of the amide group. It usually appears in the 1510-1570 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The phenyl rings in the molecule exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.
These vibrational signatures are instrumental in confirming the synthesis of the compound and are also used to study the coordination of the ligand to metal ions, as shifts in these frequencies indicate the involvement of the respective functional groups in bonding. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of the atoms within the molecule. rsc.orgresearchgate.netnih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for the different types of protons present:
Amide Protons (N-H): The protons of the secondary amide groups typically appear as a singlet in the downfield region of the spectrum, often above 9.0 ppm.
Amine Protons (NH₂): The primary amine protons also give a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration.
Aromatic Protons: The protons on the phenyl rings give rise to a complex pattern of signals in the aromatic region, generally between 6.5 and 8.0 ppm. The splitting patterns of these signals can provide information about the substitution pattern on the rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Carbonyl Carbons (C=O): The amide carbonyl carbons are typically observed in the downfield region of the spectrum, usually between 160 and 180 ppm.
Aromatic Carbons: The carbons of the phenyl rings appear in the range of approximately 110-150 ppm. The signals for the carbons directly attached to the nitrogen atoms are shifted accordingly.
The chemical shifts and coupling patterns observed in the NMR spectra are essential for confirming the successful synthesis and purity of this compound and its derivatives. rsc.orgresearchgate.netnih.gov
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This information is critical for confirming the identity of the synthesized compound. acs.org
In a typical ESI-MS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ is expected. rsc.org The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high precision. whiterose.ac.uk
Furthermore, by inducing fragmentation of the molecular ion, the resulting fragment ions can be analyzed to provide structural information. The fragmentation pattern can reveal the connectivity of the different parts of the molecule, further confirming its structure. acs.org
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is utilized to study the electronic transitions within the this compound molecule and to monitor its complexation with metal ions. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, which arise from the promotion of electrons from lower to higher energy molecular orbitals.
The principal electronic transitions observed for this compound and similar compounds include:
π-π Transitions:* These transitions, typically occurring at shorter wavelengths, are associated with the aromatic phenyl rings and the carbonyl groups. They are generally of high intensity.
n-π Transitions:* These lower intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are often observed as shoulders on the more intense π-π* bands. mdpi.commdpi.com
The formation of metal complexes with this compound can be readily followed by UV-Vis spectroscopy. nih.gov Coordination of the ligand to a metal ion typically results in a shift of the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in their intensities. These changes provide evidence of complex formation and can offer insights into the nature of the metal-ligand interaction. mdpi.comresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Analysis of Molecular Conformation and Atropisomerism
The crystal structure of this compound and its derivatives reveals the preferred conformation of the molecule in the solid state. This includes the relative orientation of the two aminophenyl groups with respect to the central oxamide (B166460) bridge. The flexibility of the molecule allows for different conformations, which can be influenced by crystal packing forces and intermolecular interactions. whiterose.ac.uk
In some cases, restricted rotation around single bonds can lead to the existence of atropisomers, which are stereoisomers that can be isolated due to high rotational barriers. While not explicitly reported for the parent this compound, studies on related, more sterically hindered bis(carboxamide) pincer ligands have explored the phenomenon of atropisomerism, highlighting the importance of conformational analysis in this class of compounds. whiterose.ac.uk
Elucidation of Coordination Geometries and Intermolecular Interactions
Single crystal X-ray diffraction is indispensable for determining the coordination geometry of metal complexes of this compound. It reveals how the ligand binds to the metal center, including which donor atoms are involved and the resulting coordination number and geometry (e.g., square planar, tetrahedral, octahedral) of the metal ion. nih.govnih.gov
Furthermore, the crystal structure provides a detailed picture of the intermolecular interactions that govern the packing of the molecules in the crystal. These interactions can include:
Hydrogen Bonding: The presence of N-H and C=O groups allows for the formation of extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structure.
The understanding of these intermolecular forces is essential for crystal engineering and the design of new materials with specific properties. nih.gov
Interactive Data Tables
Table 1: Spectroscopic Data for this compound and Analogs
| Spectroscopic Technique | Feature | Typical Range/Value | Reference |
| FT-IR | N-H Stretch | 3100-3500 cm⁻¹ | whiterose.ac.uk |
| FT-IR | C=O Stretch (Amide I) | 1630-1680 cm⁻¹ | whiterose.ac.uk |
| ¹H NMR | Amide Protons (N-H) | > 9.0 ppm | |
| ¹³C NMR | Carbonyl Carbons (C=O) | 160-180 ppm | rsc.org |
| UV-Vis | π-π* Transitions | < 300 nm | mdpi.commdpi.com |
| UV-Vis | n-π* Transitions | > 300 nm | mdpi.commdpi.com |
Table 2: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Reference |
| Oxamide 9 | Monoclinic | P2₁/c | nih.gov |
| Oxamide 13 | Triclinic | P-1 | nih.gov |
| N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (1b) | Triclinic | P-1 | whiterose.ac.uk |
| N2,N6-bis(1-methyl-1H-indazol-3-yl)pyridine-2,6-dicarboxamide (1d) | Monoclinic | P2/c | whiterose.ac.uk |
Computational Methodologies in N,n Bis 2 Aminophenyl Oxamide Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of computational research on N,N'-bis(2-aminophenyl)oxamide, offering a balance between accuracy and computational cost. It is extensively used to explore various facets of the molecule's behavior.
| Parameter | Significance | Typical Findings for Oxamide (B166460) Derivatives |
|---|---|---|
| HOMO Energy | Correlates with the ionization potential and electron-donating ability. mdpi.com | Localized on electron-rich regions, such as the phenyl rings and amino groups. |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. mdpi.com | Often distributed over the oxamide bridge and adjacent atoms. |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.comresearchgate.net | The magnitude of the gap influences the molecule's color and potential for charge transfer. nih.gov |
Theoretical Validation of Spectroscopic Data
Computational methods, particularly DFT, are frequently employed to validate and interpret experimental spectroscopic data. scielo.br By calculating theoretical vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis), researchers can assign experimental peaks to specific molecular motions and electronic transitions. scielo.brwhiterose.ac.uk For example, the calculated vibrational spectra of N,N'-dipropyloxamide have been shown to be in good agreement with experimental data. mdpi.com Similarly, time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of this compound and its complexes, helping to understand the nature of the observed electronic transitions, such as π→π* and n→π* transitions. researchgate.netsemanticscholar.org Discrepancies between theoretical and experimental spectra can often be attributed to factors like solvent effects and intermolecular interactions in the solid state.
Prediction of Molecular Conformations and Energetics
DFT calculations are a powerful tool for predicting the most stable three-dimensional structures (conformations) of this compound and its derivatives. researchgate.netresearchgate.net By calculating the energies of different possible conformations, the most energetically favorable arrangement of atoms can be identified. These studies have revealed that the planarity of the oxamide bridge is a common feature, often stabilized by intramolecular hydrogen bonding. acs.org For instance, in N,N'-bis(2-hydroxyphenyl)oxamide, the planar conformation with a trans configuration was found to be the preferred arrangement in both the solid state and in solution. researchgate.net The relative energies of different conformers can provide insights into the molecule's flexibility and the potential for conformational changes to influence its properties. whiterose.ac.uk
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The ability of this compound to form hydrogen bonds is a critical aspect of its chemistry, influencing its structure, self-assembly, and interactions with other molecules. DFT calculations, often in conjunction with methods like Natural Bond Orbital (NBO) analysis, can provide detailed information about these interactions. nih.govjlu.edu.cn Computational studies have confirmed the presence of strong intramolecular hydrogen bonds between the amide protons and the carbonyl oxygens, which contribute to the planarity of the oxamide core. researchgate.netmdpi.comresearchgate.net Furthermore, these calculations can model intermolecular hydrogen bonding, which governs the crystal packing and the formation of supramolecular structures. mdpi.com The analysis of these interactions is crucial for understanding the material properties and biological activity of oxamide derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or a nucleic acid. nih.gov This method is particularly valuable in drug discovery and design. nih.gov For derivatives of this compound, molecular docking simulations can be employed to investigate their potential as inhibitors of specific enzymes or as binders to biological receptors. These simulations calculate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The insights gained from molecular docking can guide the synthesis of new derivatives with improved biological activity. nih.gov
Advanced Applications in Chemical Research
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are non-covalent, including hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic effects. The oxamide (B166460) core of N,N'-bis(2-aminophenyl)oxamide is particularly adept at forming strong and directional hydrogen bonds, making it a prime candidate for designing self-assembling systems.
The N,N'-disubstituted oxamide framework is an excellent building block for creating self-assembled structures. nih.gov The high potential for in-plane hydrogen bonding makes oxalamides ideal for constructing robust one-dimensional hydrogen-bonded chains. The rational design of more complex architectures is possible by introducing additional functional groups capable of hydrogen bonding. In the case of this compound, the terminal primary amine groups on the phenyl rings provide additional sites for hydrogen bonding, allowing for the formation of more intricate and multi-dimensional supramolecular networks. These predictable, non-covalent interactions are central to crystal engineering and the design of materials with specific topologies and properties.
The design principles for these architectures rely on the predictable geometry of the metal-ligand coordination sphere and the directional nature of hydrogen bonds. mdpi.com The energy of these non-covalent bonds is low enough to allow for reversibility and self-correction during the assembly process, yet strong enough to form stable, well-defined structures. nih.gov
The self-assembly of oxamide derivatives can lead to the formation of well-defined nanostructures. researchgate.net Non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces drive the assembly process. researchgate.net Research on related oxalamide-bridged ferrocenes has demonstrated their ability to self-assemble in solution to form supramolecular nanostructures, including nanospheroids and vesicle-like morphologies.
In some cases, external stimuli like sonication can assist in the formation of more ordered structures. For instance, sonication of a toluene (B28343) solution of an oxalamide-bridged ferrocene (B1249389) derivative resulted in the formation of a viscous, gel-like material composed of a self-assembled nanofibrillar network. Transmission electron microscopy (TEM) revealed that these nanofibers were relatively monodisperse, with widths in the range of 30–50 nm and lengths of several micrometers. This process highlights how the inherent self-assembly properties of the oxamide core can be guided to produce specific nanoscale morphologies. Such nanostructures are of significant interest for applications in drug delivery and biomedical engineering. researchgate.net
Analytical Chemistry and Selective Sensing Applications
The ability of this compound to act as a ligand for metal ions is the foundation of its application in analytical chemistry, particularly in the development of selective sensors. The nitrogen and oxygen atoms in the oxamide and aminophenyl groups can act as coordination sites for metal ions. google.com
A highly selective and sensitive detection method for copper(II) ions has been developed using this compound, also referred to in the study as NAPO. nih.gov While many light scattering (LS) detection methods suffer from poor selectivity, the use of NAPO as a specific ligand for Cu(II) overcomes this limitation. nih.gov In a neutral medium, the light scattering signal of NAPO is selectively and significantly enhanced in the presence of copper ions. nih.gov This phenomenon allows for the quantification of Cu(II) over a concentration range of 0.9–31.0 μM, with a low limit of determination of 97.6 nM. nih.gov A key advantage of this method is its high selectivity, which permits the detection of copper in complex samples, such as wastewater, without requiring pre-separation procedures. nih.gov
The table below summarizes the selectivity of the NAPO-based sensor for copper(II) in the presence of various other metal ions.
| Foreign Ion | Tolerable Concentration Ratio ([Foreign Ion]/[Cu²⁺]) |
| Cd(II) | 7 |
| Al(III) | 7 |
| Other tested ions | High tolerance observed |
| Data sourced from a study on the light scattering spectrometric detection of copper(II) using N',N'-bis (2-aminophenyl) oxamide (NAPO). nih.gov |
The mechanism behind the selective detection of copper ions by this compound (NAPO) is based on analyte-induced aggregation. Mechanistic studies indicate that the reaction between NAPO and Cu(II) ions leads to the formation of clusters or aggregates. nih.gov It is this aggregation that causes the significant enhancement of the light scattering signal, which is measured using a common spectrofluorometer. nih.gov The formation of these larger assemblies upon binding with the specific analyte (Cu²⁺) is the core principle of the sensing mechanism. This process, where the concentration of an analyte is inferred from changes in aggregate size or frequency, is a known strategy in analytical sensing. The specificity of the NAPO ligand for copper ensures that this aggregation and the resulting light scattering enhancement only occur in the presence of the target ion, thereby providing the basis for a highly selective analytical method. nih.gov
Materials Science and Corrosion Inhibition
In materials science, organic compounds containing heteroatoms like nitrogen and oxygen are widely investigated as corrosion inhibitors. nih.gov These atoms can adsorb onto a metal surface, forming a protective layer that inhibits either the anodic (metal dissolution) or cathodic (oxygen reduction) reactions, or both. The molecular structure of this compound, with its multiple nitrogen and oxygen atoms and aromatic rings, makes it a strong candidate for corrosion inhibition applications.
Research on structurally related N,N'-bis-substituted oxamides has demonstrated their effectiveness in protecting metals. For example, N,N′-bis[2-methoxynaphthylidene]amino]oxamide (MAO) and N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO) have been reported as powerful inhibitors for the corrosion of iron in 3.5% NaCl solution. nih.gov Electrochemical studies using potentiodynamic cyclic polarization (PCP) and electrochemical impedance spectroscopy (EIS) confirmed the inhibitive action. The presence of these oxamide derivatives in the saline solution led to a significant reduction in corrosion currents and an increase in polarization resistance, indicating the formation of a protective film on the iron surface. nih.gov This film mitigates both uniform and pitting corrosion. nih.gov
The table below presents data from an electrochemical study of an oxamide derivative, illustrating its effect on corrosion parameters.
| Inhibitor Concentration (M) | Corrosion Current (icorr) (A/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.17 x 10⁻⁵ | 1.8 | - |
| 5 x 10⁻⁵ | 4.31 x 10⁻⁶ | 7.9 | 63.2 |
| 1 x 10⁻⁴ | 2.50 x 10⁻⁶ | 13.9 | 78.6 |
| 5 x 10⁻⁴ | 1.39 x 10⁻⁶ | 24.8 | 88.1 |
| Data adapted from a study on the corrosion inhibition of iron by an N,N'-bis-substituted oxamide derivative in 3.5% NaCl solution. nih.gov |
The strong performance of these related compounds suggests that this compound would likely exhibit similar or enhanced corrosion inhibition properties due to the shared oxamide core and the presence of multiple adsorption centers (N and O atoms) and π-electrons from the phenyl rings, which facilitate strong bonding to the metal surface. nih.gov
Design of Organic Corrosion Inhibitors for Metal Surfaces
The design of effective organic corrosion inhibitors often focuses on molecules containing heteroatoms (such as nitrogen and oxygen) and π-electrons from aromatic rings or multiple bonds. mdpi.commdpi.com These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier against corrosive agents. This compound and its derivatives fit this design profile perfectly. The presence of multiple nitrogen and oxygen atoms in the amine and oxamide groups provides active sites for interaction with metal surfaces. mdpi.comnih.gov
The molecular structure of these inhibitors is a key parameter in their effectiveness. mdpi.com Aromatic derivatives of oxamide, such as N,N′-bis[2-hydroxynaphthylidene]amino]oxamide and N,N′-bis[2-methoxynaphthylidene]amino]oxamide, have been specifically investigated for their excellent inhibition efficiency on iron and steel in corrosive environments like concentrated sodium chloride solutions. mdpi.commdpi.com The design involves a central oxamide core flanked by aromatic systems, which contain heteroatoms that serve as adsorption centers, enabling the molecule to bind strongly to the metal surface. mdpi.com The effectiveness of these compounds, even at low concentrations, highlights their potential in protecting metals from degradation. mdpi.com
Evaluation of Inhibition Mechanisms (e.g., Adsorption)
The primary mechanism by which this compound and related compounds inhibit corrosion is through adsorption onto the metal surface. mdpi.commdpi.com This process can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. nih.gov The adsorbed molecules form a protective film that isolates the metal from the aggressive medium.
Studies on similar organic inhibitors have shown that the adsorption process often conforms to the Langmuir adsorption isotherm. nih.govnih.gov This model implies the formation of a monolayer of the inhibitor on the metal surface. The inhibition mechanism typically involves the blocking of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites, classifying them as mixed-type inhibitors. mdpi.comnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the effectiveness of these inhibitors. mdpi.commdpi.comnih.gov The presence of the inhibitor leads to a decrease in the corrosion current density (icorr) and an increase in the polarization resistance (Rp), signifying a reduction in the corrosion rate. mdpi.comnih.gov
| Inhibitor Concentration (M) | Corrosion Current (icorr) (A/cm²) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |
|---|
Development of Polymers Incorporating Oxamide-Based Units
The oxamide linkage is a valuable component in the development of advanced polymers, specifically a class of polyamides known as polyoxamides. spe-stx.org These materials are recognized for their high-performance characteristics, including high melting temperatures, excellent mechanical properties, high modulus, and low water absorption. spe-stx.orgresearchgate.net The incorporation of oxamide units into the polymer backbone imparts significant thermal stability and crystallinity. spe-stx.orgacs.org
The synthesis of polyoxamides can be achieved through methods like two-step solution polymerization. researchgate.net For instance, a novel bio-based polyamide, poly(pentamethylene oxamide) (PA52), was successfully prepared from dibutyl oxalate (B1200264) and 1,5-pentanediamine. researchgate.net This polymer exhibited distinguished properties such as high-temperature resistance and excellent crystallizability. researchgate.net The properties of polyoxamides can be tailored by introducing different monomers. For example, copolymers of poly(hexamethylene oxamide) (PA62) have been synthesized to modify properties for better processability. researchgate.net These polymers are suitable for applications in industries such as automotive and electronics. spe-stx.org
| Polymer | Monomers | Melting Temp (Tm) | Glass Transition Temp (Tg) | Key Properties | Reference |
|---|---|---|---|---|---|
| Poly(pentamethylene oxamide) (PA52) | Dibutyl oxalate, 1,5-pentanediamine | 295 °C | 125 °C | High temp resistance, excellent crystallizability, low water absorption | researchgate.net |
| Poly(nonamethylene oxamide) (PA92) | - | - | - | Good overall properties for commercial use | spe-stx.org |
| PA62/MXD2 Copolymer | Poly(hexamethylene oxamide) with m-xylylene diamine | Decreases with MXD content | - | Good thermal stability | researchgate.net |
Catalysis through Metal-Ligand Complexation
The nitrogen and oxygen donor atoms within the this compound structure make it an excellent polydentate ligand capable of forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net This coordination ability is central to its application in catalysis.
Design of Metal-N,N'-bis(2-aminophenyl)oxamide Catalytic Systems
This compound can act as a tetradentate ligand, coordinating to metal centers through the nitrogen atoms of the two amine groups and the oxygen or nitrogen atoms of the central oxamide bridge. Research has demonstrated the synthesis of complexes with copper(II), where the ligand coordinates in either a 1:1 or 1:2 (ligand:metal) ratio. researchgate.net Similarly, N,N'-bis(2-aminophenyl)oxalamide, a closely related derivative, has been used to create multinuclear complexes and macrocycles, demonstrating the versatility of this ligand scaffold in coordination chemistry. researchgate.net The resulting metal-ligand complexes can exhibit unique electronic and structural properties, making them suitable for various catalytic applications. For instance, dissymmetrical N,N'-bis(substituted)oxamide ligands have been used to create bicopper(II) complexes with specific geometries. nih.gov These well-defined metal complexes are prime candidates for catalysts in a range of chemical transformations.
Exploration of Enantioselective Catalysis with Chiral Derivatives
Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is a critical field in modern chemistry. wikipedia.org This is often achieved through enantioselective catalysis, which employs chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.org
By starting with a chiral building block, such as an optically pure diamine, it is possible to synthesize chiral derivatives of this compound. These chiral ligands can then be complexed with metals to form asymmetric catalysts. Chiral bis-oxalamide (CBOA) ligands, derived from optically pure 1,2-diphenylethylenediamine, have been successfully used in copper(II)-catalyzed asymmetric inverse-electron demand oxo-Diels-Alder reactions. researchgate.net These reactions proceed with high yields and good enantioselectivities (up to 94% ee). researchgate.net More recently, chiral bis-oxalamide ligands have also been employed in scandium-catalyzed asymmetric hetero-Diels-Alder reactions, marking the first use of this ligand type for such a transformation. mdpi.com Furthermore, new types of chiral oxamide–phosphine (COAP) ligands have been developed for palladium-catalyzed asymmetric allylic amination, achieving high yields and enantioselectivities (up to 94% ee). rsc.org These examples demonstrate the significant potential of chiral oxamide-based ligands in the development of novel and efficient enantioselective catalytic systems.
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Inverse-electron demand oxo-Diels-Alder | Chiral bis-oxalamide (CBOA) / Cu(II) | Up to 94% | researchgate.net |
| Asymmetric hetero-Diels-Alder | Chiral bis-oxalamide / Sc(OTf)₃ | Up to 85% | mdpi.com |
| Asymmetric allylic amination | Chiral oxamide–phosphine (COAP) / Palladium | Up to 94% | rsc.org |
Future Research Directions and Unexplored Avenues
Expansion of Ligand Design and Synthetic Diversity
The core structure of N,N'-bis(2-aminophenyl)oxamide offers significant opportunities for synthetic modification to tune its electronic and steric properties. Future research should focus on creating a broader library of derivatives.
Introduction of Functional Groups: Systematic introduction of electron-donating or electron-withdrawing groups onto the phenyl rings could significantly alter the electron density at the coordination sites. This allows for fine-tuning the redox properties of the resulting metal complexes and influencing their catalytic activity or magnetic behavior.
Asymmetrical Ligand Synthesis: The development of synthetic routes to asymmetrical N,N'-bis(substituted)oxamides, where the two aminophenyl rings bear different substituents, is a promising avenue. nih.gov Such ligands can lead to complexes with unique electronic and reactive properties, creating distinct coordination environments at each metal center in bimetallic systems. nih.govnih.gov
Chiral Derivatives: Incorporating chiral moieties into the ligand backbone, either on the phenyl rings or by using chiral diamines in the synthesis, could lead to the development of stereoselective catalysts for asymmetric synthesis.
Macrocyclic Derivatives: While the open-chain ligand is well-studied, future work could explore its use as a precursor in macrocyclization reactions. This would create more rigid and pre-organized ligand systems, potentially leading to enhanced stability and selectivity in metal ion binding.
A systematic expansion of the ligand library, as detailed in the table below, will provide a rich platform for exploring structure-property relationships.
| Modification Strategy | Target Property to Tune | Potential Application |
| Symmetrical Substitution | Electronic Properties, Redox Potential | Catalysis, Magnetic Materials |
| Asymmetrical Substitution | Polarity, Stepwise Metalation | Heterometallic Catalysts, Molecular Switches |
| Chiral Functionalization | Stereoselectivity | Asymmetric Catalysis |
| Macrocyclization | Stability, Size Selectivity | Ion Sensing, Bioinorganic Modeling |
Investigation of Novel Coordination Architectures and Heterometallic Complexes
The this compound ligand is an excellent bridging unit for constructing polynuclear metal complexes. capes.gov.br Its versatility stems from the ability of the oxamide (B166460) group to adopt different conformations (cis/trans) to suit the geometric preferences of various metal ions. nih.govcapes.gov.br
Future investigations should move beyond simple homonuclear dimers to explore more complex and novel structures:
Heterometallic Complexes: A primary untapped area is the rational design of heterometallic complexes. The ligand's distinct N,N'-coordination sites on either side of the oxamide bridge can be sequentially metalated with different metal ions (e.g., a 3d metal and a 4f metal, or two different 3d metals). These systems are highly sought after for creating multifunctional materials, such as single-molecule magnets or synergistic catalysts. The easy cis-trans isomerization makes these ligands particularly suitable for designing such species. capes.gov.br
Coordination Polymers and MOFs: By modifying the ligand with additional coordinating groups, it can be used as a linker to build one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netscience.gov These materials could exhibit interesting properties like porosity for gas storage or separation, and luminescence for sensing applications. researchgate.net
Control of Nuclearity: Research has shown that the nuclearity of oxamidate-containing species can be tuned. capes.gov.br A deeper exploration into how reaction conditions (pH, solvent, stoichiometry) and ligand modifications can control the assembly of trimetallic, tetrametallic, or higher nuclearity clusters is warranted.
| Complex Architecture | Key Feature | Research Goal | Relevant Findings |
| Homobimetallic | Two identical metal ions | Study of magnetic coupling, bimetallic catalysis | The ligand coordinates with copper(II) in 1:1 or 1:2 ratios. researchgate.net |
| Heterobimetallic | Two different metal ions | Synergistic catalysis, single-molecule magnets | Asymmetrical oxamides can bridge two different metal ions in distinct coordination environments. nih.govnih.gov |
| Coordination Polymers | Extended 1D, 2D, or 3D networks | Porosity, sensing, heterogeneous catalysis | The use of auxiliary ligands can greatly influence the final structure. science.gov |
| High Nuclearity Clusters | Discrete polynuclear assemblies | Modeling active sites of metalloenzymes | The basicity of the deprotonated amide nitrogen stabilizes high oxidation states. capes.gov.brnih.gov |
Integration of Advanced In-Situ Spectroscopic Techniques
To fully understand the reaction mechanisms, electronic structures, and transient species involved in the chemistry of this compound complexes, the integration of advanced in-situ spectroscopic methods is crucial. nih.gov
Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (UV-Vis-NIR, EPR) to characterize the electronic properties of complexes in different oxidation states. uq.edu.au It can provide invaluable information on how the ligand framework stabilizes high oxidation states (e.g., Cu(III) or Ni(III)) and can help to identify transient intermediates in catalytic cycles. nih.govuq.edu.au
Time-Resolved Spectroscopy: Using pump-probe techniques, the dynamics of excited states in luminescent complexes or the kinetics of fast catalytic reactions can be monitored in real-time.
Synchrotron-Based Techniques: In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide precise information about the local coordination environment (bond distances, coordination numbers) and electronic structure of the metal centers during a chemical reaction or catalytic turnover. nih.gov
High-Resolution ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying species in solution, including reaction intermediates and complex assemblies formed during self-assembly processes. nih.gov
Development of Multifunctional Materials with Tunable Properties
The inherent properties of the this compound ligand—its ability to bridge metal ions, stabilize various oxidation states, and be synthetically modified—make it an ideal platform for creating multifunctional materials. capes.gov.br
Molecular Magnets: The oxamide bridge is known to mediate magnetic interactions between paramagnetic metal centers. capes.gov.br By synthesizing heterometallic complexes (e.g., Cu(II)-Gd(III), Ni(II)-Mn(II)), it may be possible to design new single-molecule magnets (SMMs) or single-chain magnets (SCMs) with tunable magnetic properties.
Catalysts: The ability to create bimetallic complexes with two distinct metal sites opens the door to developing synergistic catalysts where one metal center activates the substrate and the other performs the chemical transformation. Furthermore, the stabilization of unusual high oxidation states is a key feature for developing catalysts for challenging oxidative transformations. nih.gov
Sensors: By incorporating fluorophores or chromophores into the ligand structure, or by utilizing the intrinsic luminescence of certain metal complexes (e.g., with Zn(II) or Cd(II)), chemical sensors for specific ions or small molecules can be developed.
Corrosion Inhibitors: Aromatic oxamide and hydrazone derivatives have shown promise as corrosion inhibitors for metals. mdpi.com The this compound structure, with its multiple heteroatoms (N, O), can effectively adsorb onto metal surfaces, and further research could optimize its performance in various corrosive environments. mdpi.com
Synergistic Computational-Experimental Approaches in Ligand Development
To accelerate the discovery and optimization of new ligands and materials based on this compound, a close integration of computational and experimental efforts is essential. This hybrid approach allows for a more rational design process, saving time and resources. lcc-toulouse.fr
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, spectroscopic properties, and redox potentials of new ligand derivatives and their metal complexes before they are synthesized. science.gov This allows researchers to screen a large number of potential candidates and prioritize the most promising ones for experimental investigation.
Mechanistic Insights: Computational studies can elucidate reaction mechanisms for catalytic processes, helping to identify transition states and intermediates that may be difficult to detect experimentally. This understanding is key to rationally improving catalyst performance.
Structure-Property Correlation: By combining experimental data (e.g., from X-ray crystallography and spectroscopy) with computational analysis, robust structure-property relationships can be established. This knowledge base can then be used to create predictive models that guide the design of future ligands with specific, targeted properties. The iterative cycle of computational prediction, experimental validation, and model refinement is a powerful strategy for accelerating materials discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N'-bis(2-aminophenyl)oxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, oxalic acid derivatives (e.g., diethyl oxalate) can react with 2-aminophenol derivatives under basic conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio for oxalate to amine), solvent selection (THF/water mixtures), and temperature (e.g., 0°C to room temperature). Post-synthesis purification via recrystallization or column chromatography is critical. Yield improvements may require inert atmospheres or catalysts like triethylamine to mitigate side reactions .
Q. How can single-crystal X-ray diffraction (SC-XRD) be used to determine the molecular structure of This compound and its derivatives?
- Methodological Answer : SC-XRD analysis involves growing high-quality crystals (e.g., via slow evaporation in ethanol/water). Data collection using synchrotron radiation or lab-based diffractometers (e.g., Bruker D8 Venture) is followed by structure solution using SHELX programs (e.g., SHELXT for solution, SHELXL for refinement). Hydrogen-bonding networks (N–H···O/N) and planarity of the oxamide core are key structural features to validate .
Q. What spectroscopic techniques are essential for characterizing This compound?
- Methodological Answer :
- NMR : H and C NMR confirm amine proton environments (δ ~10.5 ppm for NH) and aromatic/oxamide carbonyl signals (δ ~160–170 ppm).
- FT-IR : Stretching vibrations for C=O (~1650 cm) and N–H (~3300 cm) validate functional groups.
- Mass Spectrometry : HRMS (FAB+/ESI+) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How does This compound facilitate magnetic coupling in binuclear copper(II) complexes, and what experimental approaches quantify these interactions?
- Methodological Answer : The oxamide bridge mediates strong antiferromagnetic coupling between two Cu(II) ions. Magnetic susceptibility measurements (SQUID magnetometry) at 2–300 K reveal coupling constants () via fitting to the Bleaney-Bowers equation. EPR spectroscopy further probes zero-field splitting and g-tensor anisotropy. For example, values exceeding −300 cm indicate robust superexchange pathways via the oxamide dianion .
Q. What challenges arise in crystallizing This compound derivatives, and how can hydrogen-bonding networks be engineered for specific supramolecular architectures?
- Methodological Answer : Polymorphism and solvent inclusion are common issues. To engineer hydrogen bonds, modify substituents (e.g., pyridyl vs. hydroxyl groups) to favor specific N–H···O/N interactions. SC-XRD reveals 2D/3D networks, while Hirshfeld surface analysis quantifies intermolecular contacts. For example, pyridyl-substituted derivatives form planar sheets via N–H···N bonds, whereas hydroxyl groups promote helical chains .
Q. How can This compound be functionalized for applications in metal-organic frameworks (MOFs), and what analytical methods validate porosity and gas adsorption?
- Methodological Answer : Introduce carboxylate or pyridyl groups to enhance coordination diversity. Post-synthetic modification (PSM) via nitration or sulfonation (e.g., mixed acid HNO/HSO) adds functional handles. Brunauer-Emmett-Teller (BET) analysis measures surface area (>1000 m/g), while gas adsorption isotherms (CO, N at 77 K) assess selectivity. SC-XRD confirms framework integrity after PSM .
Q. What strategies resolve contradictions in magnetic data for oxamide-bridged complexes, such as discrepancies between theoretical models and experimental results?
- Methodological Answer : Use ab initio calculations (CASSCF/NEVPT2) to model exchange interactions. Cross-validate with magnetostructural correlations: bond angles (Cu–N–C) and distances (Cu···Cu) directly influence . For example, distortions from ideal square-planar geometry reduce magnetic coupling. Redundant magnetic measurements under varied fields (0.1–5 T) and temperatures resolve experimental artifacts .
Key Research Findings
- Coordination Chemistry : The ligand forms stable binuclear complexes with Cu(II) and Ni(II), exhibiting tunable magnetic properties via substituent engineering .
- Supramolecular Design : Hydrogen-bonding networks enable predictable 2D/3D architectures, critical for MOFs and catalysis .
- Functionalization : Nitration and sulfonation expand applications in energetic materials and gas storage, though rigorous exclusion of nitrous acid is essential to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
